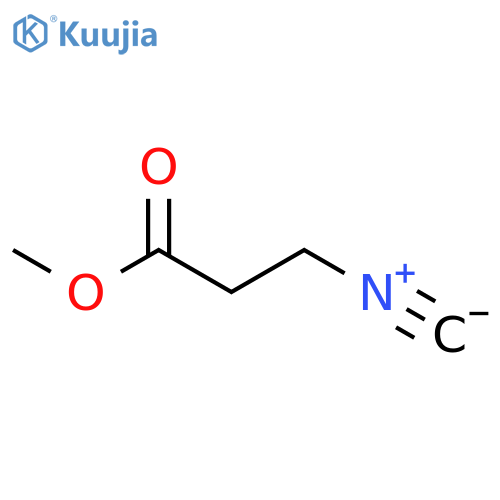Cas no 665054-33-1 (METHYL 3-ISOCYANOPROPIONATE)

METHYL 3-ISOCYANOPROPIONATE structure
商品名:METHYL 3-ISOCYANOPROPIONATE
METHYL 3-ISOCYANOPROPIONATE 化学的及び物理的性質
名前と識別子
-
- METHYL 3-ISOCYANOPROPIONATE
- methyl 3-isocyanopropanoate
- METHYL-3-ISOCYANOPROPIONATE
- D87661
- DTXSID50370508
- AMY21714
- SCHEMBL1567429
- EN300-6512444
- 665054-33-1
- AKOS006281152
- Propanoic acid, 3-isocyano-, methyl ester
-
- インチ: InChI=1S/C5H7NO2/c1-6-4-3-5(7)8-2/h3-4H2,2H3
- InChIKey: AOLFHMGVBOXEQJ-UHFFFAOYSA-N
- ほほえんだ: [C-]#[N+]CCC(=O)OC
計算された属性
- せいみつぶんしりょう: 113.04800
- どういたいしつりょう: 113.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- PSA: 26.30000
- LogP: -0.30050
METHYL 3-ISOCYANOPROPIONATE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512444-0.25g |
methyl 3-isocyanopropanoate |
665054-33-1 | 95.0% | 0.25g |
$774.0 | 2025-03-14 | |
| Enamine | EN300-6512444-0.5g |
methyl 3-isocyanopropanoate |
665054-33-1 | 95.0% | 0.5g |
$809.0 | 2025-03-14 | |
| Enamine | EN300-6512444-0.1g |
methyl 3-isocyanopropanoate |
665054-33-1 | 95.0% | 0.1g |
$741.0 | 2025-03-14 | |
| Enamine | EN300-6512444-1.0g |
methyl 3-isocyanopropanoate |
665054-33-1 | 95.0% | 1.0g |
$842.0 | 2025-03-14 | |
| Enamine | EN300-6512444-10.0g |
methyl 3-isocyanopropanoate |
665054-33-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-14 | |
| Enamine | EN300-6512444-5.0g |
methyl 3-isocyanopropanoate |
665054-33-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-14 | |
| Enamine | EN300-6512444-2.5g |
methyl 3-isocyanopropanoate |
665054-33-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-14 | |
| Enamine | EN300-6512444-0.05g |
methyl 3-isocyanopropanoate |
665054-33-1 | 95.0% | 0.05g |
$707.0 | 2025-03-14 |
METHYL 3-ISOCYANOPROPIONATE 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
665054-33-1 (METHYL 3-ISOCYANOPROPIONATE) 関連製品
- 2920-08-3(ethyl isocyanopropionate 97)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 4770-00-7(3-cyano-4-nitroindole)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
